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Compound of Interest

Compound Name: Rhod-590 AM Ester

Cat. No.: B12350337

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the detection of intracellular
calcium (Caz*), a critical second messenger involved in a myriad of cellular processes including
signal transduction, muscle contraction, and apoptosis.[1][2][3] Upon entry into the cell, the
acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the fluorescent
indicator Rhod-590 inside.[1][4] Binding of Ca2* to Rhod-590 results in a significant increase in
its fluorescence intensity, allowing for the dynamic measurement of intracellular calcium
concentration using techniques such as flow cytometry. These application notes provide a
comprehensive guide to the use of Rhod-590 AM for flow cytometric analysis of intracellular
calcium mobilization.
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Property Value Reference
Indicator Type Non-ratiometric
Cell Permeability Membrane permeant

Excitation Wavelength (Ca2*-

~595 nm
bound)
Emission Wavelength (Ca2*-
~626 nm
bound)
Molecular Weight 1204 g/mol
Solubility DMSO
Store at -20°C, protect from
Storage

light

Principle of Action

The use of Rhod-590 AM for intracellular calcium measurement relies on a two-step process.
First, the non-polar, cell-permeant Rhod-590 AM ester passively diffuses across the plasma
membrane into the cytoplasm. Second, non-specific esterases within the cell hydrolyze the AM
ester groups, converting the molecule into the polar, cell-impermeant Rhod-590, which is
trapped inside the cell. In its calcium-free form, Rhod-590 exhibits minimal fluorescence. Upon
binding to intracellular calcium ions, its fluorescence intensity increases significantly, allowing
for the detection of calcium mobilization events.
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Mechanism of Rhod-590 AM action.

Experimental Protocols
Reagent Preparation

Rhod-590 AM Stock Solution (1-5 mM): Dissolve the contents of the Rhod-590 AM vial in high-
quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of Rhod-590 AM
(MW: 1204 g/mol ) in 166 pL of DMSO to obtain a 5 mM stock solution. Note: Prepare fresh or
aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of
deionized water. This solution can be stored at room temperature. Pluronic® F-127 is a non-
ionic surfactant used to aid the dispersion of the AM ester in the agueous loading buffer.
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Probenecid Stock Solution (100 mM): Dissolve 285 mg of probenecid in 10 mL of a balanced
salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing 10 mM HEPES.
Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage
of the de-esterified dye from the cells.

Loading Buffer: Prepare a suitable physiological buffer such as HBSS with 20 mM HEPES, pH
7.4.

Cell Loading Protocol

o Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and
wash once with the loading buffer. For adherent cells, the loading can be performed directly
in the culture plate.

e Prepare Loading Solution: Just before use, prepare the Rhod-590 AM loading solution. A
final concentration of 2-10 UM is a good starting point, but the optimal concentration should
be determined empirically for each cell type.

o To a sufficient volume of loading buffer, add the required volume of Rhod-590 AM stock
solution.

o (Optional but recommended) Add Pluronic® F-127 to a final concentration of 0.02-0.04%
to aid in dye solubilization.

o (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.
e Cell Loading:

o For suspension cells, resuspend the cell pellet in the loading solution at a density of 1 x
106 cells/mL.

o For adherent cells, replace the culture medium with the loading solution.

 Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time
may vary between cell types.

o Washing: After incubation, wash the cells twice with fresh, pre-warmed loading buffer (with or
without probenecid) to remove excess extracellular dye.
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o Resuspension: Resuspend the cells in the desired buffer for flow cytometry analysis at a
concentration of approximately 1 x 108 cells/mL. Keep the cells in the dark until analysis.

Flow Cytometry Analysis

e Instrument Setup:

o Excitation: Use a laser that excites close to the excitation maximum of Rhod-590 (e.qg.,
561 nm yellow-green laser).

o Emission: Collect the fluorescence emission using a bandpass filter appropriate for Rhod-
590's emission peak (e.g., 610/20 nm or 620/15 nm).

o PMT Voltage: Adjust the photomultiplier tube (PMT) voltage for the Rhod-590 channel to
place the baseline fluorescence of unloaded cells at the lower end of the detection scale.
The fluorescence of loaded, unstimulated cells should be clearly detectable above this
baseline.

o Data Acquisition:

o Acquire a baseline fluorescence reading of the loaded cells for approximately 30-60
seconds to establish a stable signal.

o Add the stimulus (e.g., agonist, ionophore) to the cell suspension while the sample is
being acquired. Mix gently and quickly.

o Continue acquiring data for several minutes to monitor the change in fluorescence
intensity over time.

o As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin
(final concentration 1-5 pM) to elicit a maximal calcium response.

o To determine the background fluorescence, a sample of unloaded cells should also be run.
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Experimental workflow for calcium flux assay.
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Data Presentation and Analysis

The primary output of a flow cytometry calcium flux experiment is a plot of fluorescence
intensity versus time. The data can be quantified by calculating the fold change in mean
fluorescence intensity (MFI) or the percentage of responding cells.

Parameter Description Typical Value

Mean fluorescence intensity of  Varies by cell type and

Basal MFI
loaded, unstimulated cells. instrument settings.
Maximum mean fluorescence Varies depending on the
Peak MFI ) ) ) ) )
intensity after stimulation. stimulus and cell type.
2-10 fold (agonist); >10 fold
Fold Change Peak MFI / Basal MFI. ) ]
(ionomycin).
Percentage of cells showing a
% Responding Cells significant increase in Varies.

fluorescence above baseline.

Note: The typical values are estimates and should be determined experimentally.

Signaling Pathway Visualization

Intracellular calcium levels are tightly regulated and can be influenced by various signaling
pathways, often initiated by the activation of G-protein coupled receptors (GPCRS) or ion
channels.
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GPCR-mediated calcium signaling pathway.
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Troubleshooting

Problem

Possible Cause

Suggested Solution

Low fluorescence signal

- Insufficient dye loading. - Low

PMT voltage. - Dye extrusion.

- Increase Rhod-590 AM
concentration or incubation
time. - Increase PMT voltage. -
Include probenecid in the

loading and assay buffers.

High background fluorescence

- Incomplete removal of
extracellular dye. - Cell death. -
Autofluorescence.

- Ensure thorough washing
after loading. - Check cell
viability using a viability dye. -
Run an unstained control to

assess autofluorescence.

No response to stimulus

- Inactive stimulus. - Cells are
not responsive. - Dye is not

properly de-esterified.

- Check the activity of the
stimulus. - Use a positive
control (e.g., ionomycin). -
Ensure cells are healthy and

have active esterases.

Variable results

- Inconsistent cell loading. -

Fluctuation in temperature.

- Standardize loading

conditions (time, temperature,
dye concentration). - Maintain
a constant temperature during

the experiment.

For more detailed troubleshooting, refer to resources on flow cytometry experimental design

and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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